molecular formula C14H10FNO6 B12367329 (3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone

(3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone

Cat. No.: B12367329
M. Wt: 307.23 g/mol
InChI Key: LHCGDAFIWWCKGM-UHFFFAOYSA-N
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Description

The compound “(3-fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone” is a diaryl methanone derivative featuring two aromatic rings with distinct substituents. The first phenyl ring contains a fluoro group at position 3 and a hydroxyl group at position 5, while the second ring incorporates a methoxy group (position 3), a nitro group (position 5), and a hydroxyl group (position 4). The presence of polar functional groups (e.g., hydroxyl, nitro) suggests moderate-to-high polarity, which may enhance solubility in polar solvents but complicate crystallization .

Chemical Reactions Analysis

Phenylisothiocyanate Benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous diaryl methanones documented in recent literature. Key differences in substituents, synthesis, and reactivity are highlighted.

Table 1: Comparative Analysis of Diarylmethanones

Compound Name Substituents on Aromatic Rings Key Functional Groups Synthesis Method Key Properties/Reactivity Reference
Target Compound 3-Fluoro-5-hydroxy; 3-methoxy-5-nitro-4-hydroxy Methanone, hydroxyl, nitro, methoxy, fluoro Not explicitly described (likely multi-step nitration/hydroxylation) High polarity; nitro enhances electrophilic reactivity; hydrogen bonding via hydroxyl groups -
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime (6a) 3,4-dimethoxy; 4-fluoro Methanone, oxime, methoxy, fluoro Reflux with NH₂OH·HCl and CH₃COONa Forms stable oxime (>95% yield); methoxy improves solubility in ethanol
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 2,4-difluoro; phenylsulfonyl, triazole Triazole, sulfonyl, ethanone Sodium ethoxide-mediated reaction with α-halogenated ketone Sulfonyl group stabilizes via resonance; triazole enhances biological activity
Phenyl(2-(trifluoromethyl)phenyl)methanone (3c) 2-trifluoromethyl; phenyl Methanone, trifluoromethyl Radical-mediated synthesis (AgNO₃/K₂S₂O₈) Trifluoromethyl increases hydrophobicity; radical-stable intermediates
[4-(Triazolyl)methoxy]phenyl(phenyl)methanone (3w) Difluorophenyl, trifluoromethyl, triazole Triazole, methoxy, fluoro Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) Triazole improves metabolic stability; fluorinated groups reduce π-π stacking

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s nitro group distinguishes it from analogs like (3c) (trifluoromethyl) and (6a) (methoxy/fluoro). Nitro groups strongly deactivate aromatic rings, directing electrophilic substitutions to meta/para positions, whereas trifluoromethyl groups exhibit moderate deactivation .
  • Hydroxyl groups in the target compound may facilitate hydrogen bonding, contrasting with methoxy groups in (6a), which enhance lipophilicity but lack hydrogen-bonding capacity .

Synthetic Complexity :

  • The target’s multi-substituted aromatic rings likely require sequential nitration, fluorination, and hydroxylation steps, unlike simpler analogs synthesized via one-pot reactions (e.g., oxime formation in (6a)) .
  • Radical-mediated pathways (as in (3c)) or click chemistry (as in (3w)) are less feasible due to the nitro group’s sensitivity to reducing conditions .

The nitro group’s resonance effects may reduce thermal stability compared to sulfonyl-containing analogs () .

Solubility and Applications :

  • The hydroxyl and nitro groups render the target more polar than fluorinated analogs like (3c) or (3w), suggesting utility in aqueous-phase reactions or as a pharmaceutical intermediate. However, nitro groups may limit bioavailability due to toxicity concerns .

Biological Activity

The compound (3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone , also known as PITB, is an organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and interaction with biological systems.

Structural Characteristics

PITB features several functional groups, including a fluorine atom, methoxy group, and nitro group, which significantly influence its biological activity. The presence of these substituents can enhance the compound's interactions with various biological targets, potentially leading to diverse pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs to PITB may exhibit anticancer activity . The nitro and methoxy groups are known to enhance interactions with specific cellular targets involved in cancer progression. Computational studies have suggested that PITB could act as a kinetic stabilizer for proteins associated with cancer pathways, thereby inhibiting tumor growth and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of PITB has been predicted through structure-activity relationship (SAR) studies. Compounds containing methoxy and nitro groups often demonstrate anti-inflammatory properties by modulating inflammatory pathways. This suggests that PITB could be investigated further for its efficacy in treating inflammatory diseases .

Antimicrobial Activity

PITB's structural similarities to known antimicrobial agents suggest potential antimicrobial activity . The fluorine atom's incorporation into organic frameworks is known to enhance lipid solubility and metabolic stability, which are crucial for antimicrobial efficacy .

Synthesis Methods

The synthesis of PITB can be approached through various organic synthesis techniques. Notably, the incorporation of fluorine into the molecular structure is achieved via direct fluorination methods, which have been optimized in recent studies to improve yield and efficiency .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of PITB in relation to other structurally similar compounds:

Compound NameKey FeaturesBiological Activity
FluoroacetophenoneFluorine atom on phenyl ringModerate antibacterial properties
Nitro-substituted phenolsNitro group on phenolic ringAntimicrobial and anti-inflammatory
Methoxy-substituted phenolsMethoxy group presentVaries widely; some have anticancer properties

This table illustrates how PITB's combination of functional groups may confer distinct biological properties not found in simpler analogs .

Case Studies

Recent studies have focused on the pharmacokinetic properties of PITB as a transthyretin (TTR) aggregation inhibitor . In one study, PITB demonstrated high affinity binding to TTR, effectively inhibiting its aggregation—a key factor in TTR amyloidosis, a serious condition characterized by protein misfolding . This research positions PITB as a promising candidate for further clinical trials aimed at treating TTR-related disorders.

Properties

Molecular Formula

C14H10FNO6

Molecular Weight

307.23 g/mol

IUPAC Name

(3-fluoro-5-hydroxyphenyl)-(4-hydroxy-3-methoxy-5-nitrophenyl)methanone

InChI

InChI=1S/C14H10FNO6/c1-22-12-5-8(4-11(14(12)19)16(20)21)13(18)7-2-9(15)6-10(17)3-7/h2-6,17,19H,1H3

InChI Key

LHCGDAFIWWCKGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)F)O

Origin of Product

United States

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